molecular formula C17H22F3NO4 B8769348 tert-Butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

tert-Butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

Cat. No. B8769348
M. Wt: 361.4 g/mol
InChI Key: OCHAKDUXQBVGPU-UHFFFAOYSA-N
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Patent
US08563547B2

Procedure details

4-trifluoromethoxy bromobenzene (2.41 g, 10 mmol) was dissolved in dry tetrahydrofuran (30 mL), cooled to −78° C., to which slowly added dropwise n-butyllithium (1.6M n-hexane solution, 6.5 mL), kept the temperature below −70° C. during the dropwise adding procedure, after adding, kept stirring this system for 20 min, added 4-carbonyl piperidine-1-formic acid tert-butyl ester (1.99 g, 10 mmol) in tetrahydrofuran solution, kept the temperature below −70° C. during the dropwise adding procedure, after adding, the temperature can be increased to room temperature while stirring for 15 h. After the reaction was finished, added saturated ammonium chloride aqueous solution to quench reaction, partitioned, organic phases were washed by saturated saline, followed by anhydrous sodium sulphate drying, concentration, column chromatography (PE: EA=15:1) to give 1.6 g light yellow gel-like substance, yield: 40%.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
4-carbonyl piperidine-1-formic acid tert-butyl ester
Quantity
1.99 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.C([Li])CCC.[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][C:28](=C=O)[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19].[Cl-].[NH4+].[O:35]1CCCC1>>[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][C:28]([OH:35])([C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:12])([F:11])[F:1])=[CH:5][CH:6]=2)[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)Br)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
4-carbonyl piperidine-1-formic acid tert-butyl ester
Quantity
1.99 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
kept stirring this system for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C.
ADDITION
Type
ADDITION
Details
dropwise adding procedure
ADDITION
Type
ADDITION
Details
after adding
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C.
ADDITION
Type
ADDITION
Details
dropwise adding procedure
ADDITION
Type
ADDITION
Details
after adding
TEMPERATURE
Type
TEMPERATURE
Details
the temperature can be increased to room temperature
STIRRING
Type
STIRRING
Details
while stirring for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
organic phases were washed by saturated saline
CONCENTRATION
Type
CONCENTRATION
Details
followed by anhydrous sodium sulphate drying, concentration, column chromatography (PE: EA=15:1)
CUSTOM
Type
CUSTOM
Details
to give 1.6 g light yellow gel-like substance, yield: 40%

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=C(C=C1)OC(F)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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